6-(4-Fluoro-3-methoxyphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluoro-3-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3 . It has a molecular weight of 247.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10FNO3/c1-18-12-7-8 (5-6-9 (12)14)10-3-2-4-11 (15-10)13 (16)17/h2-7H,1H3, (H,16,17) . This indicates the presence of a fluoro group, a methoxy group, and a picolinic acid group in the molecule .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Fluorophore Development
A study highlighted the synthesis and application of a novel stable fluorophore, derived from an oxidation product of 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range in aqueous media. This fluorophore's stability and fluorescence characteristics make it suitable for biomedical analysis (Hirano et al., 2004).
Antimicrobial Activities
Research on fluoroquinolone-based 4-thiazolidinones, synthesized from picolinic acid derivatives, demonstrated significant antimicrobial properties. This study provided insights into developing new antimicrobial agents using picolinic acid as a scaffold (Patel & Patel, 2010).
Sensitization and Complexation
Another study introduced 6-phosphoryl picolinic acid derivatives as effective sensitizers for europium and terbium, improving the photophysical properties of these complexes for potential applications in sensing and imaging technologies (Andres & Chauvin, 2011).
Biodegradation Studies
Investigations into the biodegradation of picolinic acid by Rhodococcus sp. PA18 revealed a pathway for metabolizing picolinic acid into 6-hydroxypicolinic acid, suggesting potential strategies for bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).
Chemical Synthesis and Coordination Chemistry
Research on hexadentate picolinic acid-based bispidine ligands explored their coordination chemistry with various metal ions, indicating their utility in developing metal complexes with specific geometrical arrangements for catalysis or material science applications (Comba et al., 2016).
Safety and Hazards
The safety information for 6-(4-Fluoro-3-methoxyphenyl)picolinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
6-(4-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-7-8(5-6-9(12)14)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZVHUTZMULWDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=CC=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687569 |
Source
|
Record name | 6-(4-Fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-99-4 |
Source
|
Record name | 6-(4-Fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.